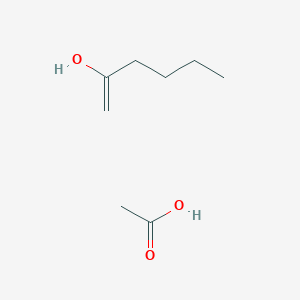
Acetic acid;hex-1-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hex-1-en-2-ol is an organic compound that combines the properties of acetic acid and hex-1-en-2-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Hex-1-en-2-ol is an unsaturated alcohol with a double bond between the first and second carbon atoms and a hydroxyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;hex-1-en-2-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol. In this case, acetic acid reacts with hex-1-en-2-ol in the presence of a mineral acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of acetic acid and hex-1-en-2-ol into a reactor, where they react in the presence of a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hex-1-en-2-ol undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group in hex-1-en-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation; osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted alcohols or esters.
Scientific Research Applications
Acetic acid;hex-1-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various esters and alcohols.
Biology: Studied for its potential antimicrobial properties and effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;hex-1-en-2-ol involves its interaction with molecular targets through various pathways:
Esterification: The carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity, allowing the nucleophilic attack by hex-1-en-2-ol.
Oxidation: The double bond in hex-1-en-2-ol reacts with electrophilic oxygen species, forming epoxides or diols.
Reduction: The ester group is reduced to an alcohol through the transfer of hydride ions from reducing agents.
Comparison with Similar Compounds
Similar Compounds
Hex-1-en-3-ol: An unsaturated alcohol with a hydroxyl group on the third carbon.
Hex-2-en-1-ol: An unsaturated alcohol with a double bond between the second and third carbon atoms and a hydroxyl group on the first carbon.
Uniqueness
Acetic acid;hex-1-en-2-ol is unique due to its combination of an ester and an unsaturated alcohol, providing distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
52149-26-5 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
acetic acid;hex-1-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-3-4-5-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
ASMMAOHXXAVFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















